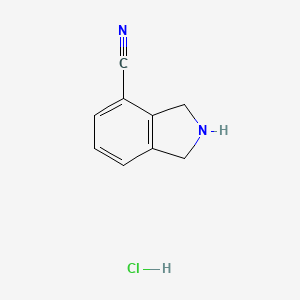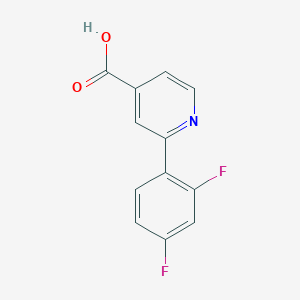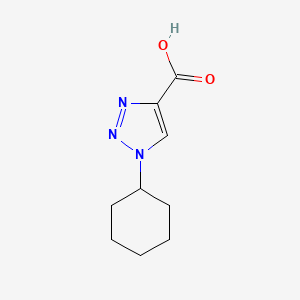
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs has been reported in the literature . These analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole compounds have been studied extensively . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole compounds have been reported . For instance, these compounds have a density of 1.7±0.1 g/cm³, a boiling point of 446.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- 1,2,3-triazoles are used in the synthesis of various compounds . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
- This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
- The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .
-
Pharmacological Potentials
- Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
-
Antifungal and Antimicrobial Activity
-
Antiviral Activity
-
Anticancer Activity
-
Carbonic Anhydrase-II Inhibitors
- A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
- These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .
- The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
- A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
-
Industrial Applications
-
Antimicrobial Activity
-
Monoacylglycerol Lipase Antagonists
-
Sphingosine-1-Phosphate Receptors Agonists and Antagonists
-
Inhibitors of Stearoyl-Coenzyme Delta-9
-
Carbonic Anhydrase-II Inhibitors
- A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
- These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .
- The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
- A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
-
Industrial Applications
-
Antimicrobial Activity
-
Monoacylglycerol Lipase Antagonists
-
Sphingosine-1-Phosphate Receptors Agonists and Antagonists
-
Inhibitors of Stearoyl-Coenzyme Delta-9
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclohexyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZQJMGYRDNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



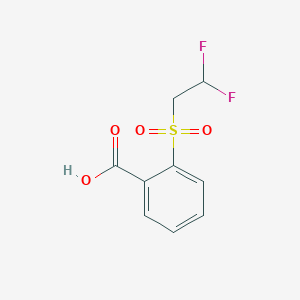
![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
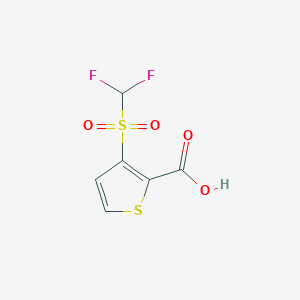
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
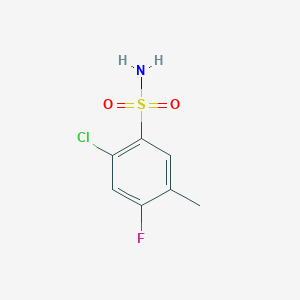
![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)



![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)
